![molecular formula C14H21Cl2N3O B4723360 N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride](/img/structure/B4723360.png)
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as CPCA, is a chemical compound used in scientific research. It is a selective dopamine D3 receptor antagonist and has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating human addiction. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Other potential applications of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride include the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and the D3 receptor has been implicated in drug addiction and other neurological disorders. By blocking this receptor, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride may have antipsychotic effects by blocking D3 receptors in the mesolimbic pathway, which is involved in the regulation of emotions and motivation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in treating human addiction. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. However, further research is needed to determine the full range of biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride is its potential toxicity. High doses of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride have been shown to cause liver damage in animal models, indicating that caution should be used when handling this compound.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride. One area of interest is the development of more selective dopamine D3 receptor antagonists with fewer side effects. Another area of interest is the use of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, as well as its potential for treating other neurological disorders beyond addiction and schizophrenia.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O.ClH/c1-11-3-4-12(15)9-13(11)16-14(19)10-18-7-5-17(2)6-8-18;/h3-4,9H,5-8,10H2,1-2H3,(H,16,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNIJFXGCIVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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